molecular formula C13H10BrFO B8390173 (2-Bromo-5-fluorophenyl)(phenyl)methanol

(2-Bromo-5-fluorophenyl)(phenyl)methanol

Cat. No.: B8390173
M. Wt: 281.12 g/mol
InChI Key: MCQRBLNKMVMFKV-UHFFFAOYSA-N
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Description

(2-Bromo-5-fluorophenyl)(phenyl)methanol: is an organic compound with the molecular formula C13H10BrFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-fluorophenyl)(phenyl)methanol typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Bromo-5-fluorophenyl)(phenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of (2-Bromo-5-fluorophenyl)benzaldehyde or (2-Bromo-5-fluorophenyl)acetophenone.

    Reduction: Formation of (2-Bromo-5-fluorophenyl)phenylmethane.

    Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2-Bromo-5-fluorophenyl)(phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated phenylmethanols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluorophenyl)(phenyl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in chemical and biological studies.

Comparison with Similar Compounds

  • (2-Bromo-5-fluorophenyl)methanol
  • (2-Bromo-5-fluorophenyl)ethanol
  • (2-Bromo-5-fluorophenyl)acetone

Comparison: (2-Bromo-5-fluorophenyl)(phenyl)methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. The combination of these halogen atoms can enhance its stability, lipophilicity, and ability to participate in specific chemical reactions.

Properties

Molecular Formula

C13H10BrFO

Molecular Weight

281.12 g/mol

IUPAC Name

(2-bromo-5-fluorophenyl)-phenylmethanol

InChI

InChI=1S/C13H10BrFO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H

InChI Key

MCQRBLNKMVMFKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)F)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of PhMgBr (1M in THF, 2.60 mL, 2.60 mmol) was added dropwise to a −78° C. solution of 2-bromo-5-fluorobenzaldehyde (0.4742 g, 2.336 mmol) in Et2O (5 mL) and THF (1.3 mL), stirred for 15 minutes, allowed to warm to room temperature, stirred for 30 minutes, diluted with EtOAc, washed with water and saturated NH4Cl, dried (Na2SO4), and filtered. The residue was chromatographed on SiO2 (0-10% Et2O/hexanes) to give 561.0 mg of the title compound as a clear gum. 1H NMR (300 MHz, DMSO-d6) δ 7.60 (dd, 1H), 7.46 (dd, 1H), 7.21-7.36 (m, 5H), 7.10 (ddd, 1H), 6.21 (s, 1H), 5.88 (s, 1H).
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0.4742 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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